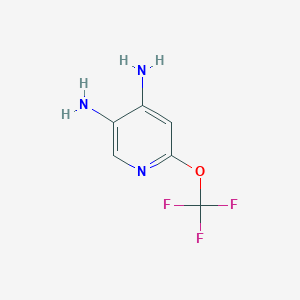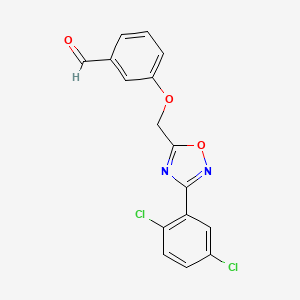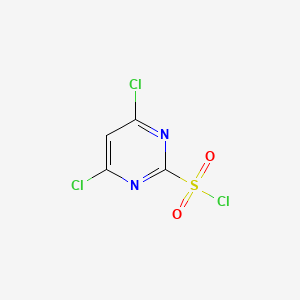
6-(Trifluoromethoxy)pyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethoxy)pyridine-3,4-diamine is a chemical compound with the molecular formula C6H6F3N3O. It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which also bears two amino groups at the 3 and 4 positions . This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloro-3,4-diaminopyridine with trifluoromethanol in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Trifluoromethoxy)pyridine-3,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(Trifluoromethoxy)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethoxy)pyridine-3,4-diamine is not fully understood, but it is believed to interact with various molecular targets and pathways. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The amino groups may participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
6-(Trifluoromethyl)pyridine-3,4-diamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-(Methoxy)pyridine-3,4-diamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3,4-Diaminopyridine: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less biologically active.
Uniqueness: The presence of the trifluoromethoxy group in 6-(Trifluoromethoxy)pyridine-3,4-diamine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C6H6F3N3O |
|---|---|
Peso molecular |
193.13 g/mol |
Nombre IUPAC |
6-(trifluoromethoxy)pyridine-3,4-diamine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)13-5-1-3(10)4(11)2-12-5/h1-2H,11H2,(H2,10,12) |
Clave InChI |
XOEYXOWNLKKWAH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1OC(F)(F)F)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)

![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)
![1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789173.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)
![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)
![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)




